![molecular formula C12H11ClN2O B474923 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 350997-70-5](/img/structure/B474923.png)
5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 206.67 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, has been reported in various studies . For instance, Girisha et al. synthesized a novel series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines .Molecular Structure Analysis
The molecular structure of 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . The compound also contains a chloro group, a methyl group, and a phenyl group .Chemical Reactions Analysis
5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde can participate in various chemical reactions. For example, it can undergo Knoevenagel condensation with ethylcyanoacetate at 0°C to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .Physical And Chemical Properties Analysis
5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a liquid at room temperature . It has a molecular weight of 206.67 .Scientific Research Applications
Synthesis of Pyrazole Derivatives
This compound can be used as a starting material for the synthesis of various pyrazole derivatives . For example, it can be used to synthesize 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde hydrazone .
Synthesis of Urea Derivatives
The compound can also be used in the synthesis of urea derivatives. For instance, it has been used in the synthesis of 1-((5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)methyl)-1,3-diphenylurea .
Analgesic and Anti-inflammatory Activities
Pyrazole derivatives synthesized from this compound have been pharmacologically evaluated for analgesic (tail flick) and anti-inflammatory (based on carrageenan-induced paw edema) activities .
Anticonvulsant Properties
The compound participates in the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives with potential anticonvulsant properties .
Crystal Structure Analysis
The crystal structure of derivatives of this compound, such as 1-((5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)methyl)-1,3-diphenylurea, has been analyzed .
Knoevenagel Condensation
The compound has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate when it undergoes Knoevenagel condensation with ethylcyanoacetate at 0°C .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have a wide spectrum of biological activity . They are used in the synthesis of drugs due to their analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral properties .
Mode of Action
It’s known that pyrazole derivatives interact with various biological targets to exert their effects .
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that multiple biochemical pathways might be influenced .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, including analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral effects .
Safety and Hazards
Future Directions
Pyrazole derivatives, including 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, have attracted significant attention due to their diverse biological activities . Future research may focus on further exploring the pharmacological potential of these compounds and developing new synthesis methods .
properties
IUPAC Name |
5-chloro-3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-3-5-10(6-4-8)15-12(13)11(7-16)9(2)14-15/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWYKJSWCFJJFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
350997-70-5 |
Source
|
Record name | 350997-70-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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